![molecular formula C30H31ClN6 B1672793 Janus green B CAS No. 2869-83-2](/img/structure/B1672793.png)
Janus green B
Overview
Description
Janus Green B is a basic dye and vital stain used in histology . It interacts with DNA and has been used for histology studies including mitochondrial staining . Its oxidation and reduction reveal alterations to the electron transfer chain .
Synthesis Analysis
Janus Green B is reduced to diethylsafranine and to leucosafranine by the lactic dehydrogenase and the glucose dehydrogenase enzyme systems . Reduced flavoprotein is the immediate reactant which carries out this reduction .Molecular Structure Analysis
The chemical structure of Janus Green B can be found in various scientific databases .Chemical Reactions Analysis
Janus Green B is taken up and reduced by metabolically active mitochondria . The dye has been used for assessing the purity, integrity, and metabolic activity of mitochondria with microscopy-based methods . The method is based upon the reduction of Janus Green B by mitochondrial dehydrogenases to diethylsafranine .Physical And Chemical Properties Analysis
Janus Green B is a supravital lipophilic cationic dye . In its oxidized form, it has a green-blue color . The molecular formula of Janus Green B is C30H31ClN6 .Scientific Research Applications
) and ground state dipole moments ( ) of JGB. .
Interaction with Nanoparticles
The interaction mechanism of JGB with silver nanoparticles has been explored to understand its emission characteristics. JGB’s sensitivity to the presence of nanoparticles suggests potential applications in the development of nanocomposite materials and in the study of nanoparticle-dye interactions, which are important for fields like nanotechnology and materials science .
Mitochondrial Staining
JGB is renowned for its ability to precisely label mitochondria in living cells. This makes it an invaluable tool for cell biology research, where it’s used to visualize and study mitochondrial dynamics, morphology, and function in various cell types .
Staining of Biological Specimens
Apart from mitochondria, JGB is used to stain sperm, yeast cells, chromosomes, nucleic acids, tissue culture monolayers, and various tissues such as the brain, spinal cord, and fungi. This versatility makes it a staple in histological studies and medical diagnostics .
Antimalarial Research
Interestingly, JGB has shown antimalarial effects, which highlights its potential in pharmacological research. Its efficacy against malaria parasites can be studied to develop new therapeutic strategies and understand the disease’s pathology .
Visualization of Bonghan Ducts
In traditional Eastern medicine, the visualization of bonghan ducts inside lymphatic vessels is crucial. JGB has been used as a dye to facilitate this process, providing insights into the physiological functions of these ducts in rabbits and potentially other organisms .
Detection of Telocytes
JGB has been employed in staining techniques to detect the presence of telocytes in the trachea and lungs. Telocytes are a distinct type of interstitial cell, and their study can contribute to our understanding of organ structure and function .
Drug Delivery Systems
The dynamics of JGB-coated Janus nanocarriers in adhesion to endothelial cells have been studied using dissipative particle dynamics simulations. This research is pivotal for the development of targeted drug delivery systems, where the controlled release and site-specific delivery of therapeutics are critical .
Mechanism of Action
Target of Action
Janus Green B is a vital stain that specifically targets mitochondria . It has the ability to cross the cell membrane due to its lipophilic nature . The staining groups of Janus Green B carry a positive charge and bind to the negatively charged inner membrane of the mitochondria .
Mode of Action
The primary interaction of Janus Green B is with the cytochrome c oxidase present in the inner membrane of the mitochondria . This enzyme plays a crucial role in maintaining the oxidized state of the dye, resulting in a blue-green color . In the cytoplasm, the dye is reduced to a colorless state .
Biochemical Pathways
Janus Green B is involved in the visualization of the electron transfer chain in mitochondria . The oxidation and reduction of the dye reveal alterations to this chain . The color change of the dye, from blue-green when oxidized to colorless or light pink when reduced, indicates the amount of oxygen present .
Pharmacokinetics
Its lipophilic nature allows it to cross cell membranes and reach its target, the mitochondria .
Result of Action
The action of Janus Green B results in the staining of mitochondria, allowing for the direct observation of the shape, distribution, and movement of active mitochondria . This staining can be maintained for several hours, providing valuable insights into mitochondrial function .
Action Environment
The action of Janus Green B is influenced by the presence of oxygen. In an oxygen-rich environment, the dye is oxidized to a blue color . In the absence of oxygen, the dye is reduced and changes to a pink color . This indicates that the efficacy and stability of Janus Green B are dependent on environmental factors such as oxygen levels .
Future Directions
properties
IUPAC Name |
8-[[4-(dimethylamino)phenyl]diazenyl]-N,N-diethyl-10-phenylphenazin-10-ium-2-amine;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N6.ClH/c1-5-35(6-2)26-17-19-28-30(21-26)36(25-10-8-7-9-11-25)29-20-23(14-18-27(29)31-28)33-32-22-12-15-24(16-13-22)34(3)4;/h7-21H,5-6H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXACTDWGHQXLGW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=[N+](C3=C(C=CC(=C3)N=NC4=CC=C(C=C4)N(C)C)N=C2C=C1)C5=CC=CC=C5.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31ClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883898 | |
Record name | Janus Green B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Janus green B | |
CAS RN |
2869-83-2 | |
Record name | Janus Green B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2869-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Janus green B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002869832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Janus green B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13986 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenazinium, 3-(diethylamino)-7-[2-[4-(dimethylamino)phenyl]diazenyl]-5-phenyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Janus Green B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(diethylamino)-7-[[p-(dimethylamino)phenyl]azo]-5-phenylphenazinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.814 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | JANUS GREEN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9KQ101KHX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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